molecular formula C21H13NO3 B14519560 4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- CAS No. 63153-42-4

4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)-

Cat. No.: B14519560
CAS No.: 63153-42-4
M. Wt: 327.3 g/mol
InChI Key: SVHPAHWOKNTRFV-UHFFFAOYSA-N
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Description

4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- is a complex organic compound with a unique structure that combines elements of benzopyran, oxazole, and naphthalene

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, palladium on carbon (Pd/C), and iron powder. The reaction conditions often involve heating the reactants in solvents such as acetonitrile (CH3CN) or acetic acid (CH3COOH) to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 4-hydroxy-3-nitrosocoumarin in acetic anhydride yields the corresponding oxazolocoumarin .

Mechanism of Action

The mechanism of action of 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- include other benzopyranooxazoles and related heterocyclic compounds. Examples include 2-methyl-4H-benzopyranooxazol-4-one and 4H-1-benzopyran-4-one .

Uniqueness: What sets 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- apart from similar compounds is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63153-42-4

Molecular Formula

C21H13NO3

Molecular Weight

327.3 g/mol

IUPAC Name

8-methyl-2-naphthalen-1-ylchromeno[3,4-d][1,3]oxazol-4-one

InChI

InChI=1S/C21H13NO3/c1-12-9-10-17-16(11-12)19-18(21(23)24-17)22-20(25-19)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3

InChI Key

SVHPAHWOKNTRFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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